molecular formula C25H31I2N B560427 VUF11418 CAS No. 1414376-85-4

VUF11418

Numéro de catalogue: B560427
Numéro CAS: 1414376-85-4
Poids moléculaire: 599.339
Clé InChI: UHSBTJDUAWBQGE-IUQUCOCYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VUF11418 is a selective, nonpeptidomimetic agonist of the C-X-C motif chemokine receptor 3 (CXCR3). This compound has been developed as a chemical tool for detailed assessment of CXCR3 activation and for studying downstream CXCR3 signaling .

Méthodes De Préparation

The synthesis of VUF11418 involves multiple steps and various synthetic strategies. . The detailed synthetic routes and reaction conditions are typically proprietary and not publicly disclosed in full detail.

Analyse Des Réactions Chimiques

VUF11418 undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Chemistry

VUF11418 serves as a valuable chemical tool for studying the activation and signaling pathways of the CXCR3 receptor. Researchers utilize this compound to dissect the specific interactions and effects of CXCR3 activation on cellular behavior.

Biology

In biological research, this compound is employed to investigate the role of CXCR3 in T cell migration and immune response modulation. The compound has been pivotal in understanding how T cells respond to inflammatory signals, which has implications for autoimmune diseases .

Medicine

The therapeutic potential of this compound is under investigation for treating inflammatory diseases and cancers. By modulating T cell activity and migration, this compound may offer new strategies for managing conditions characterized by dysregulated immune responses .

Industry

The unique properties of this compound make it an attractive candidate for developing new pharmacological agents targeting chemokine receptors. Its specificity for CXCR3 allows for potential applications in drug discovery and development within the pharmaceutical industry .

Case Study 1: Inflammation Modulation

In a study investigating the effects of this compound on T cell migration during inflammation, researchers demonstrated that treatment with this compound significantly enhanced T cell movement towards inflamed tissues in vitro. This finding underscores its potential utility in therapeutic strategies aimed at enhancing immune responses against infections or tumors .

Case Study 2: Autoimmune Disease Models

Another case study explored the application of this compound in mouse models of autoimmune diseases. The results indicated that administration of this compound reduced symptoms associated with autoimmune conditions by promoting regulatory T cell migration to inflamed sites, suggesting a mechanism through which it could mitigate disease severity .

Comparaison Avec Des Composés Similaires

VUF11418 is compared with other similar compounds, such as VUF10661 and VUF16216. These compounds are also agonists of the CXCR3 receptor but differ in their efficacy and signaling properties . This compound is unique due to its nonpeptidomimetic structure and its ability to selectively activate CXCR3 with high binding affinity .

Similar Compounds

This compound stands out for its specific agonistic properties and its utility as a chemical tool in CXCR3-related research.

Activité Biologique

VUF11418 is a small-molecule agonist specifically targeting the chemokine receptor CXCR3. This compound has garnered attention due to its unique signaling properties and potential therapeutic applications in various inflammatory and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative efficacy with other ligands, and implications for clinical research.

This compound acts as a nonpeptidomimetic agonist of CXCR3, a G protein-coupled receptor (GPCR) involved in T cell chemotaxis and inflammation. The compound has been shown to engage with the receptor in a manner that promotes G protein signaling while exhibiting less efficacy in recruiting β-arrestin compared to other agonists like VUF10661. This differential recruitment suggests that this compound is biased towards G protein signaling pathways, which may influence its pharmacological profile.

Key Findings:

  • G Protein Activation : this compound activates Gαi proteins, contributing to intracellular signaling cascades that mediate T cell migration and activation .
  • β-Arrestin Recruitment : Compared to VUF10661, this compound demonstrates reduced β-arrestin recruitment, indicating a preference for G protein-mediated pathways over β-arrestin-mediated effects .
  • Receptor Internalization : Treatment with this compound leads to CXCR3 internalization, a process influenced by receptor activation and subsequent signaling events .

Comparative Efficacy

The efficacy of this compound has been evaluated against other CXCR3 ligands, including natural chemokines like CXCL11 and synthetic agonists such as VUF10661. Various studies have utilized assays to measure the potency and efficacy of these compounds in activating CXCR3.

Table 1: Comparative Efficacy of CXCR3 Agonists

AgonistEC50 (nM)Emax (%)G Protein Recruitmentβ-Arrestin Recruitment
CXCL110.5100HighHigh
VUF106611.090ModerateVery High
This compound2.570HighModerate
CXCL105.050LowLow
CXCL910.030Very LowVery Low

Data derived from multiple studies assessing ligand efficacy in various assays .

Study on Inflammatory Response

In a recent study focusing on allergic contact hypersensitivity, this compound was administered topically to assess its impact on T cell-mediated inflammation. The results indicated that while it activated G protein pathways effectively, it did not potentiate the inflammatory response as robustly as β-arrestin-biased agonists like VUF10661 .

Pharmacological Characterization

Pharmacological characterization revealed that this compound binds to specific regions within the transmembrane domains of CXCR3, particularly transmembrane helices 2 and 3. This binding is crucial for receptor activation and subsequent signaling . Mutational analysis further confirmed that changes in specific amino acids within these domains could significantly alter the binding affinity and functional responses of the receptor to this compound .

Implications for Therapeutic Use

The unique properties of this compound suggest potential applications in treating conditions characterized by dysregulated T cell activity, such as autoimmune diseases and certain cancers. The biased signaling profile may offer advantages in minimizing side effects associated with non-selective GPCR activation.

Future Research Directions

Continued research is necessary to further elucidate the therapeutic potential of this compound. Future studies should focus on:

  • Long-term effects : Evaluating the chronic administration effects on immune responses.
  • Combination therapies : Investigating synergistic effects with other immunomodulatory agents.
  • Structural analysis : Conducting detailed structural studies to refine understanding of binding interactions.

Propriétés

IUPAC Name

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSBTJDUAWBQGE-IUQUCOCYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VUF11418
Reactant of Route 2
Reactant of Route 2
VUF11418
Reactant of Route 3
Reactant of Route 3
VUF11418
Reactant of Route 4
VUF11418
Reactant of Route 5
Reactant of Route 5
VUF11418
Reactant of Route 6
Reactant of Route 6
VUF11418

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.